Comprehensive Physicochemical Profiling and Synthetic Utility of 2-Methyl-4-(tosylmethyl)thiazole
Comprehensive Physicochemical Profiling and Synthetic Utility of 2-Methyl-4-(tosylmethyl)thiazole
Executive Summary
The compound 2-Methyl-4-(tosylmethyl)thiazole is a highly versatile, polyfunctional building block utilized in advanced organic synthesis and medicinal chemistry. Characterized by its unique combination of an electron-rich thiazole core and an electron-withdrawing tosyl group, this molecule serves as a critical intermediate for the development of novel antimicrobial agents[1] and complex biaryl scaffolds via cross-coupling methodologies[2].
This technical guide provides an in-depth analysis of its physicochemical properties, structure-property relationships (SPR), and field-proven, self-validating experimental protocols designed to maximize synthetic yield and reproducibility.
Molecular Identity & Core Physicochemical Properties
The physical behavior and reactivity of 2-Methyl-4-(tosylmethyl)thiazole are dictated by the interplay between the basic thiazole nitrogen, the lipophilic methyl group at the C2 position, and the highly polar, electron-withdrawing sulfone linkage. The compound is officially registered under CAS Number 1071397-80-2 [3].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Implication for Drug Development |
| CAS Registry Number | 1071397-80-2 | Unique identifier for procurement and database indexing[3]. |
| Molecular Formula | C₁₂H₁₃NO₂S₂ | Confirms the presence of two sulfur atoms, impacting isotopic mass distribution. |
| Molecular Weight | 267.37 g/mol | Ideal low-molecular-weight fragment for lead optimization (Rule of 5 compliant). |
| Topological Polar Surface Area | ~ 83.6 Ų | Optimal for membrane permeability; driven by the sulfone (42.5 Ų) and thiazole (41.1 Ų). |
| LogP (Predicted) | ~ 2.8 | Balances aqueous solubility with lipophilicity, ensuring favorable ADME partitioning. |
| H-Bond Donors / Acceptors | 0 / 4 | Lacks traditional donors (-OH, -NH), but the SO₂ and thiazole N act as strong acceptors. |
| Active Methylene pKa | ~ 15–17 (in DMSO) | The -CH₂- bridge is highly acidic, enabling facile deprotonation for alpha-functionalization. |
Structural Elucidation & Mechanistic Behavior
The synthetic utility of 2-Methyl-4-(tosylmethyl)thiazole stems from two distinct reactive sites:
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The Active Methylene Bridge: The methylene protons flanked by the thiazole ring and the sulfone group are highly acidic. Deprotonation yields a resonance-stabilized carbanion, making it an excellent nucleophile for alkylations or Knoevenagel-type condensations.
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The C5 Position of the Thiazole: The C5 carbon is unsubstituted and activated toward electrophilic aromatic substitution, allowing for direct halogenation. This yields intermediates like 5-bromo-2-methyl-4-(tosylmethyl)thiazole, which are prime substrates for microwave-assisted Suzuki–Miyaura cross-coupling reactions[2].
Fig 1. Structure-Property Relationship (SPR) mapping of 2-Methyl-4-(tosylmethyl)thiazole.
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an analytical Quality Control (QC) checkpoint to verify causality and prevent the propagation of errors.
Protocol 1: Alpha-Alkylation of the Active Methylene Group
Causality: Lithium hexamethyldisilazide (LiHMDS) is selected over nucleophilic bases (like n-BuLi) to prevent unwanted attack on the sulfone or thiazole ring. Tetrahydrofuran (THF) is used as the solvent because it coordinates the lithium cation, stabilizing the resulting carbanion at cryogenic temperatures (-78°C).
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Substrate Preparation: Dissolve 2-Methyl-4-(tosylmethyl)thiazole (1.0 eq) in anhydrous THF (0.1 M).
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QC Check: Perform Karl Fischer titration on the THF. Moisture must be < 50 ppm to prevent quenching of the base.
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Carbanion Generation: Cool the solution to -78°C. Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 15 minutes. A deep coloration typically indicates carbanion formation.
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Self-Validation (QC1): Withdraw a 0.1 mL aliquot and quench with D₂O. Extract with CDCl₃ and analyze via ¹H NMR. A successful deprotonation will show the complete disappearance of the singlet at ~4.6 ppm (the -CH₂- protons).
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Electrophilic Trapping: Add the desired alkyl halide (1.2 eq) neat or as a THF solution. Slowly warm the reaction to room temperature over 4 hours.
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Isolation: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
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Self-Validation (QC2): Analyze the crude mixture via LC-MS. The mass balance should confirm the target [M+H]⁺ with minimal starting material remaining.
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Fig 2. Self-validating synthetic workflow for the alpha-alkylation of the active methylene group.
Protocol 2: Electrophilic Bromination at C5 for Cross-Coupling
Causality: To prepare the molecule for downstream Suzuki coupling[2], the C5 position must be halogenated. N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) is utilized. DMF acts as a polar aprotic solvent that stabilizes the polar transition state of the electrophilic aromatic substitution, while NBS provides a controlled, low concentration of electrophilic bromine, preventing degradation of the sensitive thiazole ring.
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Reagent Setup: Dissolve the starting material (1.0 eq) in anhydrous DMF (0.2 M) at 0°C.
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Bromination: Add NBS (1.05 eq) in small portions over 30 minutes. Shield the reaction flask from light to prevent radical side-reactions. Stir at room temperature for 2 hours.
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Self-Validation (QC): Monitor via LC-MS. The product, 5-bromo-2-methyl-4-(tosylmethyl)thiazole, must exhibit a characteristic 1:1 isotopic ratio at m/z [M+H]⁺ 346 and 348, confirming mono-bromination.
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Purification: Pour the mixture into ice water to precipitate the product. Filter, wash with water, and recrystallize from ethanol to achieve >98% HPLC purity.
References
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Molbase Chemical Database. "2-methyl-4-(tosylmethyl)thiazole | 1071397-80-2". Molbase. URL:[Link]
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AIP Publishing. "Synthesis of a New Class of Thiazolyl Morpholines / Thiomorpholines and Evaluation as Antimicrobials". AIP Conference Proceedings. URL:[Link]
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ResearchGate / Asian Journal of Organic Chemistry. "Recent Advances in Microwave‐assisted Cross‐Coupling Reactions". ResearchGate. URL:[Link]
